molecular formula C13H5F2NO2 B11863987 6,9-Difluorobenzo[g]quinoline-5,10-dione CAS No. 154029-44-4

6,9-Difluorobenzo[g]quinoline-5,10-dione

Cat. No.: B11863987
CAS No.: 154029-44-4
M. Wt: 245.18 g/mol
InChI Key: OREVIWGGAOIKDS-UHFFFAOYSA-N
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Description

6,9-Difluorobenzo[g]quinoline-5,10-dione is a heterocyclic compound that contains a fused quinoline-5,10-dione ring system with two fluorine atoms at positions 6 and 9.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Difluorobenzo[g]quinoline-5,10-dione typically involves the substitution of fluorides by diamines. For instance, facile ipso substitutions of the fluorides from the precursor compound can yield the corresponding 6,9-bis[(aminoalkyl)amino]-benzo[g]quinoline-5,10-diones . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the substitution reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve large-scale synthesis using similar substitution reactions, optimized for yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,9-Difluorobenzo[g]quinoline-5,10-dione undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms at positions 6 and 9 can be substituted by nucleophiles such as diamines.

    Oxidation and Reduction: The quinoline-5,10-dione moiety can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include diamines, with reaction conditions involving solvents like DMF and catalysts such as Pd/C.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions are typically 6,9-bis[(aminoalkyl)amino]-benzo[g]quinoline-5,10-diones, which can be further modified for various applications .

Scientific Research Applications

6,9-Difluorobenzo[g]quinoline-5,10-dione has several scientific research applications, including:

    Biology: The compound is investigated for its potential as a bioactive molecule, particularly in the design of enzyme inhibitors and receptor modulators.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the development of anticancer and antimicrobial drugs.

    Industry: Its unique chemical properties make it a candidate for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6,9-Difluorobenzo[g]quinoline-5,10-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications . The fluorine atoms at positions 6 and 9 play a crucial role in enhancing its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    6,9-Difluorobenzo[g]isoquinoline-5,10-dione: This compound is structurally similar but contains an isoquinoline ring system instead of a quinoline ring.

    5,8-Difluoro-2-aza-anthraquinone: Another related compound with a different ring system and fluorine substitution pattern.

    1,4-Difluoro-6-azanthracene-9,10-dione: Similar in structure but with variations in the ring system and fluorine positions.

Uniqueness

6,9-Difluorobenzo[g]quinoline-5,10-dione is unique due to its specific quinoline-5,10-dione ring system and the positioning of fluorine atoms at 6 and 9.

Properties

CAS No.

154029-44-4

Molecular Formula

C13H5F2NO2

Molecular Weight

245.18 g/mol

IUPAC Name

6,9-difluorobenzo[g]quinoline-5,10-dione

InChI

InChI=1S/C13H5F2NO2/c14-7-3-4-8(15)10-9(7)12(17)6-2-1-5-16-11(6)13(10)18/h1-5H

InChI Key

OREVIWGGAOIKDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C3=C(C=CC(=C3C2=O)F)F)N=C1

Origin of Product

United States

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